molecular formula C14H11FN2S2 B302802 2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine

2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine

Cat. No.: B302802
M. Wt: 290.4 g/mol
InChI Key: GJXGYQVEPLKZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorobenzylthio group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl acetic acid
  • **N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide
  • **N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-3-phenylpropanamide

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-ylamine stands out due to its unique combination of a fluorobenzylthio group and a benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C14H11FN2S2

Molecular Weight

290.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H11FN2S2/c15-10-3-1-9(2-4-10)8-18-14-17-12-6-5-11(16)7-13(12)19-14/h1-7H,8,16H2

InChI Key

GJXGYQVEPLKZDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)F

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)F

Origin of Product

United States

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